molecular formula C16H23NO5 B13986380 Boc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid

Boc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid

Cat. No.: B13986380
M. Wt: 309.36 g/mol
InChI Key: WZPMAEBPCWOYJK-GFCCVEGCSA-N
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Description

Boc-(R)-3-Amino-2-(2-methoxybenzyl)propanoic acid is a chiral, Boc-protected amino acid derivative featuring a 2-methoxybenzyl substituent at the β-position of the propanoic acid backbone. This compound is pivotal in peptide synthesis and medicinal chemistry, where its tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under acidic conditions. The 2-methoxybenzyl moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions, making it valuable for designing bioactive molecules .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2R)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

WZPMAEBPCWOYJK-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation or the use of palladium on carbon (Pd/C) can facilitate the removal of the Boc group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted benzyl derivatives, and oxidized aromatic compounds.

Scientific Research Applications

Boc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. It is utilized in the synthesis of peptides and complex organic molecules, enzyme-substrate interaction studies, protein modifications, drug development, and the production of pharmaceuticals and fine chemicals.

Scientific Research Applications

Chemistry

  • Peptide Synthesis This compound is used in the synthesis of peptides and other complex organic molecules. Boc-(R)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid serves as a building block in peptide synthesis, especially for custom peptides in the pharmaceutical industry for drug discovery and therapeutic uses .
  • Reaction Types this compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form aldehydes or acids from the methoxybenzyl group, while reduction can remove the Boc protecting group to reveal the free amine. The methoxy group can be substituted with other functional groups under specific conditions.

Biology

  • Enzyme-Substrate Interactions It is employed in studying enzyme-substrate interactions and protein modifications.
    *It plays a role in neuropharmacology, aiding researchers in exploring potential treatments for neurological disorders by modifying neurotransmitter pathways .

Medicine

  • Drug Development The compound is investigated for potential therapeutic applications, including drug development. It plays a role in developing new drugs, especially those targeting specific receptors in the central nervous system, enhancing the specificity and efficacy of therapeutic agents .
  • Bioconjugation Boc-(R)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid is used in bioconjugation processes, which allows for the attachment of biomolecules to drugs, improving drug delivery and targeting in cancer therapies .

Industry

  • Pharmaceuticals and Fine Chemicals It is utilized in the production of pharmaceuticals and fine chemicals.
  • Analytical Chemistry Boc-(R)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid is employed in analytical methods to study the interactions between drugs and biological systems, offering insights into pharmacokinetics and pharmacodynamics .

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amino site. The methoxybenzyl group can participate in various electrophilic and nucleophilic reactions, facilitating the synthesis of diverse compounds .

Comparison with Similar Compounds

Structural Analogs

The compound is structurally related to other Boc-protected amino acids with varying substituents. Key analogs include:

Compound Name Substituent at β-Position Molecular Weight (g/mol) XLogP3 Key Structural Feature
Boc-(R)-3-Amino-2-(2-methoxybenzyl)propanoic acid 2-Methoxybenzyl 309.36 1.8 Ortho-methoxy group on aromatic ring
Boc-(R)-3-Amino-2-(benzyloxymethyl)propanoic acid Benzyloxymethyl 309.36 1.8 Ether-linked benzyl group
Boc-(R)-3-Amino-2-(hydroxymethyl)propanoic acid Hydroxymethyl 219.24 -0.2 Polar hydroxymethyl group
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid 6-Fluoroindol-3-yl 322.34 2.5 Fluoro-substituted indole moiety

Key Observations :

  • The 2-methoxybenzyl group in the target compound enhances lipophilicity (XLogP3 = 1.8) compared to the polar hydroxymethyl analog (XLogP3 = -0.2) .
  • The 6-fluoroindol-3-yl analog exhibits higher XLogP3 (2.5), suggesting increased membrane permeability, but lacks the methoxy group’s steric effects .
Physicochemical Properties
Property This compound Benzyloxymethyl Analog Hydroxymethyl Analog
Molecular Weight 309.36 309.36 219.24
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 9 9 5
Topological Polar Surface Area 84.9 Ų 84.9 Ų 97.5 Ų

Insights :

  • The hydroxymethyl analog has a higher polar surface area (97.5 Ų), improving aqueous solubility but reducing cell permeability .
  • Both the target compound and benzyloxymethyl analog share identical topological polar surface areas, indicating similar solvent interactions despite substituent differences .

Biological Activity

Boc-(R)-3-amino-2-(2-methoxybenzyl)propanoic acid is a synthetic amino acid derivative notable for its unique structural features and potential biological activities. This compound, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methoxy-substituted benzyl group, has garnered attention in medicinal chemistry and pharmacology.

Structural Characteristics

  • Molecular Formula : C13H17NO3
  • Molecular Weight : Approximately 235.28 g/mol
  • Chirality : The compound exhibits chirality due to the presence of the amino acid component, which can influence its biological interactions.

The methoxy group on the benzyl ring enhances the compound's lipophilicity and may facilitate interactions with various biological targets, potentially influencing its pharmacological profile.

1. Enzymatic Substrate and Metabolic Pathways

Research indicates that this compound acts as a substrate for several enzymes involved in amino acid metabolism. This interaction can modulate metabolic pathways, influencing cellular processes such as protein synthesis and neurotransmitter regulation.

2. Neuropharmacological Potential

Studies have suggested that this compound may have therapeutic applications in treating neurological disorders. Its ability to interact with neurotransmitter receptors positions it as a candidate for drug development aimed at conditions like depression and anxiety disorders. Specifically, modifications to enhance binding affinity to these receptors have been explored .

3. Antimicrobial Properties

This compound has shown promising antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's structural features contribute to its ability to disrupt bacterial cell membranes .

Case Study 1: Neuroprotective Effects

A study conducted on PC12 cells demonstrated that this compound exhibited protective effects against oxidative stress-induced cytotoxicity. The compound was found to inhibit reactive oxygen species (ROS) production, suggesting potential neuroprotective properties relevant for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Activity Assessment

In an assessment of antimicrobial properties, this compound was tested against multiple bacterial strains using the agar-well diffusion method. The results indicated significant inhibitory zones comparable to conventional antibiotics, highlighting its potential as a therapeutic agent in treating infections .

Research Findings Summary

Activity Findings
Enzymatic SubstrateActs as a substrate influencing amino acid metabolism and cellular processes.
NeuropharmacologicalPotential therapeutic applications in treating neurological disorders through receptor interactions .
AntimicrobialEffective against various bacterial strains with significant inhibitory activity .
NeuroprotectiveProtects against oxidative stress in neuronal cells, suggesting relevance in neurodegenerative diseases .

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